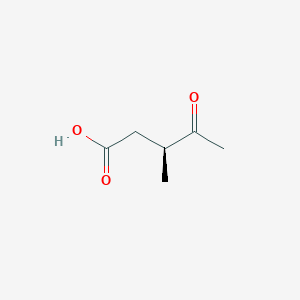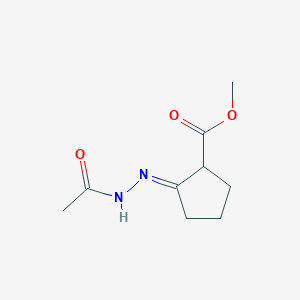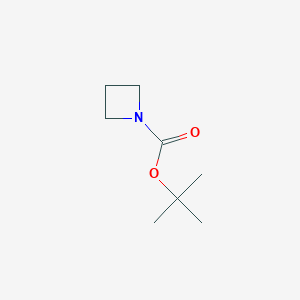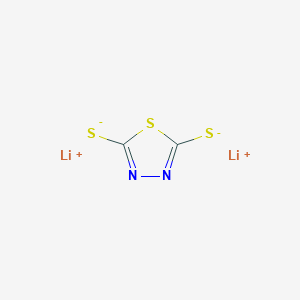
(3S)-3-Methyl-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methyl-4-oxopentanoic acid, also known as Leucine, is an essential amino acid that plays a vital role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) that make up approximately one-third of muscle protein.
Mecanismo De Acción
(3S)-3-Methyl-4-oxopentanoic acid stimulates the mammalian target of rapamycin (mTOR) signaling pathway, which is responsible for regulating protein synthesis and cell growth. This pathway is activated by leucine's interaction with specific receptors in the body, leading to an increase in muscle protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to increase muscle protein synthesis, improve muscle mass and strength, and reduce muscle damage and soreness after exercise. It may also have a positive effect on insulin sensitivity, glucose metabolism, and fat oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-Methyl-4-oxopentanoic acid is a widely used supplement in the sports and fitness industry, and its effects have been extensively studied in humans and animals. However, there are limitations to using leucine as a research tool, including the potential for confounding factors such as diet and exercise habits.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the effects of leucine. These include:
1. The potential therapeutic benefits of leucine for conditions such as muscle wasting, type 2 diabetes, and obesity.
2. The effects of leucine supplementation on different populations, such as older adults and individuals with chronic diseases.
3. The optimal dosage and timing of leucine supplementation for maximal muscle protein synthesis and other physiological effects.
4. The potential for leucine to enhance the effects of other supplements or interventions, such as resistance training.
Conclusion
(3S)-3-Methyl-4-oxopentanoic acid is an essential amino acid with a wide range of potential benefits for muscle growth, metabolic health, and disease prevention. Its effects have been extensively studied in humans and animals, and there is promising evidence for its therapeutic potential. Further research is needed to fully understand the mechanisms of action and optimal use of leucine as a nutritional supplement and therapeutic agent.
Métodos De Síntesis
(3S)-3-Methyl-4-oxopentanoic acid can be synthesized in the body from alpha-ketoglutarate and isoleucine. However, it is also found in many protein-rich foods, such as meat, dairy, and legumes.
Aplicaciones Científicas De Investigación
(3S)-3-Methyl-4-oxopentanoic acid has been extensively studied for its role in muscle protein synthesis and its potential as a nutritional supplement for athletes and individuals looking to build muscle mass. Research has also shown that leucine may have therapeutic benefits for conditions such as type 2 diabetes, obesity, and muscle wasting.
Propiedades
Número CAS |
152419-49-3 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(3S)-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
NFIWUVRBASXMGK-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)C(=O)C |
SMILES |
CC(CC(=O)O)C(=O)C |
SMILES canónico |
CC(CC(=O)O)C(=O)C |
Sinónimos |
Pentanoic acid, 3-methyl-4-oxo-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)








![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)


![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)